molecular formula C15H21ClN2O B500390 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide CAS No. 879054-34-9

2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide

Cat. No. B500390
CAS RN: 879054-34-9
M. Wt: 280.79g/mol
InChI Key: KWIUJYAGEIAGRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide, also known as ACPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. ACPA is a member of the class of compounds known as CB1 receptor agonists, which have been shown to have a range of therapeutic effects.

Mechanism of Action

2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide acts as a CB1 receptor agonist, binding to and activating the CB1 receptor. The CB1 receptor is primarily located in the central nervous system and is involved in the regulation of pain, inflammation, and anxiety. Activation of the CB1 receptor by 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide leads to the modulation of these processes, resulting in the therapeutic effects of the compound.
Biochemical and Physiological Effects
2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide has been shown to have a range of biochemical and physiological effects, including the modulation of pain and inflammation, the reduction of anxiety, and the regulation of appetite. 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide for lab experiments is its high affinity for the CB1 receptor, which allows for the precise modulation of this receptor. However, 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide also has limitations, such as its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide, including the development of more potent and selective CB1 receptor agonists, the investigation of the potential therapeutic effects of 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide in neurodegenerative diseases, and the exploration of the use of 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide in combination with other drugs for the treatment of pain and inflammation.
Conclusion
In conclusion, 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide is a promising compound with potential applications in medicinal chemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide have been explored in this paper. Further research is needed to fully understand the therapeutic potential of 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide and to develop more potent and selective CB1 receptor agonists.

Synthesis Methods

The synthesis of 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide involves the reaction of 5-chloro-2-methylphenylacetic acid with 1-aminocycloheptane in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to yield 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide.

Scientific Research Applications

2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide has been shown to have a high affinity for the CB1 receptor, which is involved in the regulation of pain and inflammation. 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide has also been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders.

properties

IUPAC Name

2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-12-6-7-13(16)10-14(12)17-15(19)11-18-8-4-2-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIUJYAGEIAGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.